1-(3-Bromofuran-2-yl)ethanol
Description
1-(3-Bromofuran-2-yl)ethanol is a brominated furan derivative with an ethanol substituent at the 2-position of the furan ring and a bromine atom at the 3-position. This compound is synthesized via Cu-mediated annulation methods, achieving yields of 81% under optimized conditions . Its structure combines the electron-rich furan ring with bromine’s electron-withdrawing effects, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and heterocyclic compounds.
Properties
IUPAC Name |
1-(3-bromofuran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZDUEVKCBZGMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CO1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromofuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of furan followed by the addition of an ethanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the furan ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding furan derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Bromofuran-2-carboxylic acid or 3-bromofuran-2-carbaldehyde.
Reduction: Furan-2-ylmethanol.
Substitution: 3-Aminofuran-2-ylmethanol or 3-hydroxyfuran-2-ylmethanol.
Scientific Research Applications
1-(3-Bromofuran-2-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromofuran-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the furan ring play crucial roles in its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
(3-Bromofuran-2-yl)methanol (CAS: 64817-17-0)
- Molecular Formula : C₅H₅BrO₂
- Molecular Weight : 177.00 g/mol
- Structural Difference: The ethanol group in 1-(3-Bromofuran-2-yl)ethanol is replaced by a methanol group.
- Impact: The shorter carbon chain in methanol reduces lipophilicity compared to ethanol, affecting solubility in non-polar solvents. Reactivity in nucleophilic substitutions may differ due to steric hindrance and electronic effects .
| Property | This compound | (3-Bromofuran-2-yl)methanol |
|---|---|---|
| Molecular Formula | C₆H₇BrO₂ | C₅H₅BrO₂ |
| Molecular Weight (g/mol) | 191.03 | 177.00 |
| Substituent Chain | Ethanol (-CH₂CH₂OH) | Methanol (-CH₂OH) |
| Key Applications | Pharmaceutical intermediates | Organic synthesis reagents |
1-(3-Bromophenyl)ethanol (CAS: 52780-14-0)
- Molecular Formula : C₈H₉BrO
- Molecular Weight : 201.06 g/mol
- Structural Difference : Replaces the furan ring with a benzene ring.
- Impact :
| Property | This compound | 1-(3-Bromophenyl)ethanol |
|---|---|---|
| Aromatic System | Furan | Benzene |
| Electron Density | Higher (due to furan oxygen) | Lower |
| Reactivity in SNAr | Moderate | Lower |
3-Bromophenethyl Alcohol
- Molecular Formula : C₈H₉BrO
- Molecular Weight : 201.06 g/mol
- Structural Difference : Features a benzene ring with an ethyl alcohol chain at the meta position.
- Used as a pharmaceutical intermediate, similar to this compound, but with distinct solubility profiles .
1-(3-Bromofuran-2-yl)but-3-en-1-ol
- Molecular Formula : C₈H₉BrO₂
- Molecular Weight : 217.06 g/mol
- Structural Difference: Extends the ethanol chain to a butenol group.
- Impact: The unsaturated butenol chain introduces conjugation possibilities, enhancing utility in cycloaddition reactions. Synthesized via the same Cu-mediated method but with lower steric accessibility due to the longer chain .
Key Research Findings
Reactivity: Brominated furans (e.g., this compound) exhibit higher electrophilic substitution rates than benzene analogs due to furan’s electron-rich nature . Ethanol substituents improve solubility in polar aprotic solvents compared to methanol derivatives .
Synthetic Utility :
- Cu-mediated annulation methods efficiently produce bromofuran alcohols with yields >80%, outperforming traditional acid-catalyzed esterifications (e.g., 3-bromophenethyl alcohol synthesis at ~70% yield) .
Applications :
- Bromofuran derivatives are prioritized in antiviral drug synthesis, whereas benzene analogs are more common in agrochemicals .
Biological Activity
1-(3-Bromofuran-2-yl)ethanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
This compound is characterized by its furan ring, which is brominated at the 3-position. The presence of the hydroxyl group at the ethanol moiety enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, indicating potential antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that this compound could serve as a lead compound in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study revealed that the compound induced apoptosis in human cancer cells, specifically in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
Mechanism of Action:
The mechanism underlying its anticancer effects involves:
- Induction of cell cycle arrest at the G1 phase.
- Upregulation of pro-apoptotic factors such as Bax.
- Downregulation of anti-apoptotic proteins like Bcl-2.
In vivo studies using tumor-bearing mice showed a significant reduction in tumor size following treatment with this compound, indicating its potential as an effective anticancer agent.
Case Studies
- Study on Antimicrobial Properties : A study conducted by researchers evaluated the efficacy of this compound against pathogenic bacteria. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 16 µg/mL .
- Anticancer Research : Another study focused on the impact of this compound on HepG2 liver cancer cells. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which contributed to apoptosis through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
